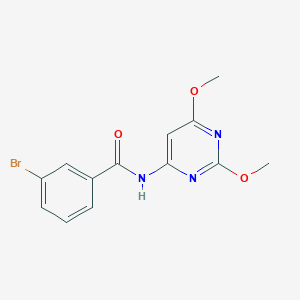

![molecular formula C20H19NO3 B5602863 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)

1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-{5-[(2-Naphthyloxy)methyl]-2-furoyl}pyrrolidine often involves multi-step organic reactions, including cyclocondensation and reactions with aminofurans or naphthoquinones. For instance, [3+3]-Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 5-Aminofuran has been reported as a method for synthesizing related furo[2,3-b]pyridines (Antonov, Dmitriev, & Maslivets, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, utilizing techniques such as X-ray diffraction analysis. These studies reveal the compound's stereochemistry and provide insights into its spatial arrangement, which is crucial for understanding its reactivity and properties (Tai, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can vary widely, with reactions including electrophilic substitution, cycloadditions, and more. For example, the synthesis and reactions of Naphtho(1,2:4,5)furo(3,2-b)pyridine derivatives highlight the compound's versatility in organic synthesis (Badr, El-Dean, Moustafa, & Zaki, 2007).

Physical Properties Analysis

Investigations into the physical properties of this compound derivatives, such as solubility, melting points, and spectroscopic characteristics, are essential for determining their applicability in various domains. Spectroscopic methods like NMR and IR spectroscopy play a vital role in elucidating these properties.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and interaction with various reagents, are critical for understanding the compound's utility in chemical syntheses and potential applications in material science, pharmacology, and beyond. The study of the synthesis, characterization, and computational analysis of related pyrrole derivatives provides valuable insights into their chemical behavior (Singh, Rawat, & Sahu, 2014).

Aplicaciones Científicas De Investigación

Antioxidative Activity of Heterocyclic Compounds

Research has demonstrated that heterocyclic compounds, including those related to pyrrolidine and furan structures, exhibit significant antioxidative activity. For instance, pyrroles have shown remarkable antioxidant activity among various heterocyclic compounds, inhibiting hexanal oxidation by almost 100% at certain concentrations over extended periods. This suggests that compounds similar to 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine could potentially offer antioxidative benefits in various applications ranging from food preservation to pharmaceuticals (Yanagimoto et al., 2002).

Metal Complexes with Anti-inflammatory Drugs

The study of metal complexes involving heterocyclic ligands has revealed interesting insights into their solution behavior and electrochemistry. Specifically, complexes formed with anti-inflammatory drugs showcase a variety of structural characteristics and potential applications in medicinal chemistry. These studies underline the importance of heterocyclic compounds in the development of therapeutic agents and their interactions with metals (Dendrinou-Samara et al., 1992).

Synthesis and Transformations of Heterocyclic Compounds

The synthesis and subsequent transformations of compounds featuring furan and pyrrolidine rings have been extensively studied. These processes often involve electrophylic substitution reactions, highlighting the reactive nature of these compounds and their potential utility in organic synthesis and material science. The ability to undergo various transformations makes these compounds versatile intermediates for the synthesis of more complex molecules (Aleksandrov et al., 2011).

Conducting Polymers from Low Oxidation Potential Monomers

The development of conducting polymers using low oxidation potential monomers, including pyrrolidine derivatives, represents a significant area of research with applications in electronics and material science. These polymers exhibit stable conducting forms and are being explored for various technological applications, underscoring the potential of heterocyclic compounds in advanced material development (Sotzing et al., 1996).

Water Oxidation by Ru Complexes

Research into the water oxidation capabilities of Ru complexes, incorporating heterocyclic ligands, highlights the potential for such compounds in catalyzing important chemical reactions. These studies are crucial for understanding the mechanisms of water oxidation and developing efficient catalysts for energy conversion processes (Zong & Thummel, 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(naphthalen-2-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-11-3-4-12-21)19-10-9-18(24-19)14-23-17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13H,3-4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRARXGWKOZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)

![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)

![1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)

amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)

![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)

![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)